molecular formula C21H19FN2O3 B2910030 N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-05-1

N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2910030
CAS No.: 868678-05-1
M. Wt: 366.392
InChI Key: QBJCPMHFVCLQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a small molecule compound for research use. It features a 1,2-dihydropyridine-2-oxo core structure substituted with a carboxamide group, a design motif found in several biologically active molecules. Compounds with this core scaffold, particularly those incorporating a (4-fluorophenyl)methoxy moiety, have been investigated for their potential as inhibitors of receptor tyrosine kinases (RTKs) such as c-Met . The c-Met signaling pathway is a critical target in oncology research, as its dysregulation is implicated in tumor growth, invasion, and metastasis . The structural elements of this carboxamide—including the N-(2-ethylphenyl) group and the 1-[(4-fluorophenyl)methoxy] substitution—suggest it is a candidate for studies focused on disrupting protein kinase activity. Researchers may find value in evaluating this compound in cellular assays for anti-proliferative, anti-migratory, and anti-apoptotic effects, especially in c-Met-dependent cancer cell lines . This product is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-2-16-6-3-4-8-19(16)23-20(25)18-7-5-13-24(21(18)26)27-14-15-9-11-17(22)12-10-15/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJCPMHFVCLQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, using reagents such as amines and carboxylic acids under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or activating specific pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide with structurally and functionally related compounds:

Compound Name & Structure Biological Target Key Features & Activity Pharmacokinetics/Oral Efficacy Reference
This compound Inferred: MET kinase - 2-Ethylphenyl and 4-fluorobenzyloxy substituents.
- Hypothesized kinase inhibition (based on analogs).
Not reported
BMS-777607 : N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo- MET kinase superfamily - IC₅₀ = 3.9 nM (MET).
- Selective over >200 kinases.
- Orally bioavailable (F = 34% in mice).
Oral efficacy demonstrated
N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Not specified - 2-Chloro-6-fluorobenzyl group.
- Potential role in altering steric hindrance.
No data
N-cycloheptyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide Cannabinoid receptors (CB1/CB2) - Binds CB2 with inverse agonism.
- Structural basis for receptor subtype selectivity (hydrophobic pocket interactions).
Not reported
N-(4-(dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Cytochrome P450 enzymes - Inhibits CYP2C19 (IC₅₀ = 0.8 µM).
- Biphenylic carboxamide enhances binding affinity.
No data

Key Structural and Functional Insights:

Substituent Effects on Kinase Selectivity: BMS-777607’s 4-ethoxy and 2-amino-3-chloropyridin-4-yloxy groups confer MET kinase selectivity and oral efficacy, whereas the absence of these groups in the target compound may limit its kinase inhibitory profile .

Role of Aromatic Substitutents: The 2-chloro-6-fluorobenzyl group in ’s compound introduces steric bulk, which may reduce off-target interactions compared to smaller substituents like ethylphenyl . Cycloheptyl and dimethylamino groups () shift activity toward non-kinase targets (e.g., CB2 receptors or cytochrome P450 enzymes), highlighting the scaffold’s versatility .

Compounds with polar substituents (e.g., dimethylamino in ) may exhibit reduced blood-brain barrier penetration, limiting CNS applications .

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